molecular formula C8H5Br2FO B1410634 2',5'-Dibromo-3'-fluoroacetophenone CAS No. 1803715-96-9

2',5'-Dibromo-3'-fluoroacetophenone

Cat. No.: B1410634
CAS No.: 1803715-96-9
M. Wt: 295.93 g/mol
InChI Key: NLNPPZXEBDXIOX-UHFFFAOYSA-N
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Description

2’,5’-Dibromo-3’-fluoroacetophenone is an organic compound with the molecular formula C8H5Br2FO and a molecular weight of 295.93 g/mol . This compound is characterized by the presence of bromine and fluorine atoms attached to an acetophenone core, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

The synthesis of 2’,5’-Dibromo-3’-fluoroacetophenone typically involves the bromination and fluorination of acetophenone derivatives. One common method includes the bromination of 3’-fluoroacetophenone using bromine in the presence of a catalyst. The reaction conditions often involve maintaining a controlled temperature and using solvents like acetic acid or dichloromethane . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2’,5’-Dibromo-3’-fluoroacetophenone undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, fluorine sources, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2’,5’-Dibromo-3’-fluoroacetophenone is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 2’,5’-Dibromo-3’-fluoroacetophenone involves its reactivity due to the presence of electron-withdrawing bromine and fluorine atoms. These atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic reactions to form new carbon-carbon and carbon-heteroatom bonds.

Comparison with Similar Compounds

2’,5’-Dibromo-3’-fluoroacetophenone can be compared with similar compounds such as:

The uniqueness of 2’,5’-Dibromo-3’-fluoroacetophenone lies in its specific substitution pattern, which imparts distinct reactivity and applications in synthetic chemistry.

Properties

IUPAC Name

1-(2,5-dibromo-3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO/c1-4(12)6-2-5(9)3-7(11)8(6)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNPPZXEBDXIOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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